molecular formula C9H12ClNO B8708513 2-(2-Chloro-5-methoxyphenyl)ethan-1-amine

2-(2-Chloro-5-methoxyphenyl)ethan-1-amine

Cat. No.: B8708513
M. Wt: 185.65 g/mol
InChI Key: CIJBYFPAVIDZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-5-methoxyphenyl)ethan-1-amine is a chemical compound belonging to the phenethylamine class. Phenethylamines are a group of organic compounds that are widely present in nature and have significant roles in medicinal chemistry . This compound is characterized by the presence of a chloro group at the second position and a methoxy group at the fifth position on the phenethylamine backbone.

Preparation Methods

The synthesis of 2-(2-Chloro-5-methoxyphenyl)ethan-1-amine can be achieved through various synthetic routes. One common method involves the Friedel-Crafts reaction of 4-methoxybenzene with chloracetyl chloride to obtain 2-chloro-5-methoxyacetophenone. This intermediate is then subjected to reductive amination to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

2-(2-Chloro-5-methoxyphenyl)ethan-1-amine undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(2-Chloro-5-methoxyphenyl)ethan-1-amine has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a tool for studying receptor interactions and neurotransmitter pathways.

    Medicine: Research explores its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methoxyphenyl)ethan-1-amine involves its interaction with various molecular targets, including receptors and enzymes. It can act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and signal transduction pathways. The exact pathways and targets depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

2-(2-Chloro-5-methoxyphenyl)ethan-1-amine can be compared with other phenethylamines such as 2,5-dimethoxyphenethylamine and 4-bromo-2,5-dimethoxyphenethylamine. These compounds share a similar phenethylamine backbone but differ in their substituents, leading to variations in their chemical properties and biological activities

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

2-(2-chloro-5-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12ClNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4-5,11H2,1H3

InChI Key

CIJBYFPAVIDZBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Cl)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium cyanide (10.4 g) was added portionwise to a stirred solution of the above benzyl bromide (25 g) in a 2:1 mixture of ethanol and water (250 ml). The mixture was stirred for one hour at 50° C., poured into water and extracted with ether. The extract gave 2-chloro-5-methoxy-phenylacetonitrile (m.p. 62°-65° C.). 10M Boranemethylsulphide complex (11.3 ml) was added dropwise under nitrogen to a refluxing solution of the above phenylacetonitrile (18.6 g) in tetrahydrofuran (150 ml). The mixture was heated under reflux for 2 hours and dilute hydrochloric acid was added dropwise and the acidified mixture heated at 95° C. for one hour. The cooled mixture was washed with ether, basified with dilute sodium hydroxide solution and extracted with ether. The extract yielded 2 -chloro-5-methoxyphenethylamine as a yellow oil.
[Compound]
Name
complex
Quantity
11.3 mL
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.